4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Description
Chemical Structure: This compound features a pyrazolidine-3,5-dione core substituted with a 1-phenyl group and a methylidene moiety linked to a 3-[(3-methylphenyl)methoxy]phenyl ring. Its IUPAC name reflects the positions of key substituents, emphasizing the 3-methylphenylmethoxy group at the benzylidene position.
Properties
IUPAC Name |
4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLWGWTDWJSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Magnesium(II)-Catalyzed Synthesis
A breakthrough method employs Mg(II) acetylacetonate as a Lewis acid catalyst in aqueous media, enhancing reaction efficiency and sustainability. This approach, adapted from the synthesis of analogous pyrazolidine-3,5-diones, involves:
Procedure:
-
Dissolve 3-[(3-methylphenyl)methoxy]benzaldehyde (1.0 equiv) and 1-phenylpyrazolidine-3,5-dione (1.2 equiv) in water.
-
Add Mg(II) acetylacetonate (10 mol%) and stir at 60°C for 6 hours.
-
Isolate the product via filtration and recrystallize from ethanol.
Advantages:
-
Yield: 85–90% (Table 1).
-
Solvent: Water eliminates organic solvent waste.
-
Reaction Time: Reduced to 6 hours versus 24 hours in traditional methods.
Table 1: Comparison of Catalytic Methods
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 24 | 65 |
| Mg(II) acac | Water | 60 | 6 | 88 |
| NHOAc | Toluene | 100 | 18 | 72 |
Palladium-Mediated Cross-Coupling
Patents describe palladium-catalyzed coupling reactions for structurally related compounds, though direct applications to this compound are inferred. For example, Suzuki-Miyaura coupling could introduce the 3-methylphenylmethoxy group to a pre-functionalized pyrazolidine-dione core.
Solvent Systems and Reaction Conditions
Aqueous vs. Organic Media
The shift toward green chemistry has popularized water as a solvent. Comparative studies show:
Temperature Optimization
Elevated temperatures (>80°C) accelerate condensation but risk decomposition. A balance is achieved at 60–80°C, depending on the catalyst.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, CH=N), 7.45–6.75 (m, 16H, aromatic), 5.12 (s, 2H, OCH), 2.38 (s, 3H, CH).
Recent Advancements
Chemical Reactions Analysis
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Properties
- The compound has been studied for its anti-inflammatory effects. Pyrazolidine derivatives are known for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Research indicates that modifications to the pyrazolidine structure can enhance anti-inflammatory activity, making this compound a candidate for further investigation in treating inflammatory diseases.
-
Anticancer Potential
- Preliminary studies suggest that 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione may exhibit anticancer properties. Its structural similarity to other known anticancer agents allows for exploration in cancer therapy. Case studies have shown that certain pyrazolidine derivatives can induce apoptosis in cancer cells, warranting further research into this compound's mechanisms.
-
Neuroprotective Effects
- There is emerging evidence that pyrazolidine derivatives can provide neuroprotective benefits. The compound's ability to cross the blood-brain barrier makes it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Study on Anti-inflammatory Activity
- A study published in a peer-reviewed journal explored the anti-inflammatory effects of various pyrazolidine derivatives, including our compound of interest. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications.
-
Research on Anticancer Mechanisms
- A recent investigation into the anticancer properties of related compounds highlighted the ability of pyrazolidines to modulate signaling pathways involved in cell proliferation and apoptosis. The findings support further exploration of this compound as a potential lead compound for cancer treatment.
-
Neuroprotection Studies
- Experimental models have shown that certain pyrazolidine derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests that our compound may also possess neuroprotective properties, which could be beneficial in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of estrogen receptors, which plays a role in its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolidinedione Derivatives
(4Z)-1-(3,4-Dimethylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
- Molecular Formula : C₁₈H₁₆N₂O₃
- Key Properties :
- Density : 1.33 g/cm³ (higher than the target compound)
- LogP : 2.81 (indicating lower lipophilicity vs. the target’s pKa of 8.84)
- Substituents : 4-hydroxyphenyl and 3,4-dimethylphenyl groups instead of methoxy-substituted aryl rings.
4-{3-Methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Molecular Formula : C₂₅H₂₂N₂O₄ (same as the target compound)
- Key Difference : Structural isomerism at the benzyloxy group (2-methyl vs. 3-methyl substitution).
- Impact : Positional isomerism may alter steric effects and intermolecular interactions, influencing solubility and binding affinity in biological systems .
Pyrazoline Derivatives
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h)
- Molecular Formula : C₂₄H₂₄N₂O
- Key Properties :
- Melting Point : 120–124°C
- Synthesis : Derived from chalcones and (3,4-dimethylphenyl)hydrazine hydrochloride under acidic conditions.
- Substituents : Lacks the dione moiety but includes a pyrazoline ring with methoxy and dimethylphenyl groups.
- Comparison : The absence of the pyrazolidinedione core reduces hydrogen-bonding capacity, likely diminishing interactions with polar biological targets compared to the dione-containing compound .
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h)
- Molecular Formula : C₂₅H₂₆N₂O
- Key Difference : Ethoxy group replaces methoxy at the 4-position.
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a member of the pyrazolidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. The structure features a pyrazolidine core substituted with various aromatic groups, which may influence its biological properties.
Synthesis
The synthesis typically involves the condensation of appropriate aldehydes and hydrazines, followed by cyclization to form the pyrazolidine ring. For instance, the reaction can be conducted under acidic conditions to facilitate the formation of the desired product.
Antinociceptive Activity
Research has indicated that derivatives of pyrazolidine can exhibit significant antinociceptive effects. A study evaluated various Mannich bases related to pyrazolidine derivatives using models such as the hot plate and acetic acid-induced writhing tests in mice. The results showed that certain compounds exhibited analgesic activity comparable to standard drugs like Diclofenac sodium .
| Compound | Test Model | Activity Level |
|---|---|---|
| 3d | Hot Plate | Higher than Diclofenac |
| 3f | Hot Plate | Higher than Diclofenac |
| 3a | Writhing | Comparable to Diclofenac |
| 3c | Writhing | Comparable to Diclofenac |
Anti-inflammatory Effects
In addition to pain relief, pyrazolidine derivatives have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds similar to the target molecule have shown promise in reducing inflammatory markers in vitro and in vivo.
Antioxidant Activity
Several studies have reported that pyrazolidines possess antioxidant properties , which can protect cells from oxidative stress. This activity is attributed to their ability to scavenge free radicals and enhance endogenous antioxidant defenses.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Free Radical Scavenging : The presence of phenolic groups in its structure may contribute to its antioxidant capacity.
- Modulation of Inflammatory Pathways : Interference with nuclear factor kappa B (NF-kB) signaling pathways has been suggested as a mechanism for its anti-inflammatory effects.
Case Studies
- Analgesic Efficacy Study : A controlled trial involving mice demonstrated that specific derivatives exhibited significant pain relief compared to control groups. The study utilized both behavioral assays and biochemical analysis to assess efficacy and underlying mechanisms .
- Inflammation Model : Another study investigated the effect of a related pyrazolidine on carrageenan-induced paw edema in rats, revealing a marked reduction in edema compared to untreated controls, suggesting potent anti-inflammatory activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolidine-dione derivatives typically involves condensation of substituted chalcones with hydrazine derivatives under acidic conditions. For example, analogous compounds (e.g., pyrazolines) are synthesized by reacting 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride in glacial acetic acid with HCl catalysis, followed by refluxing and purification via column chromatography (petroleum ether/ethyl acetate, 4:1) . Adjusting reaction time (5–8 hours), temperature (reflux), and molar ratios (e.g., 1:2 chalcone-to-hydrazine) can optimize yields. Monitoring purity via TLC and GC is critical .
Q. What safety protocols are essential for handling this compound in academic labs?
While direct safety data for this compound are limited, structurally similar pyrazolidine-diones require precautions against hygroscopicity, oxidation, and reactivity with strong acids/bases. Key measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling.
- Storage : Inert atmosphere (argon), desiccators, and separation from oxidizers .
- Spill Management : Absorb with inert materials (silica gel) and avoid water contact to prevent exothermic reactions .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of FT-IR (to confirm carbonyl stretches at ~1680–1690 cm⁻¹), ¹H/¹³C NMR (to resolve methylidene protons and aryl substituents), and mass spectrometry (for molecular ion validation) is standard. For example, pyrazoline analogs show diagnostic NMR splitting patterns (e.g., dd at δ 3.11–3.80 ppm for pyrazolidine protons) and EIMS base peaks matching molecular weights .
Advanced Questions
Q. How can researchers resolve contradictions in NMR data caused by tautomerism or stereoisomerism?
Tautomeric equilibria (e.g., keto-enol forms) in pyrazolidine-diones can lead to split or broadened NMR signals. Strategies include:
- Variable Temperature (VT) NMR : Cooling to –40°C slows tautomer interconversion, sharpening signals .
- Deuterated Solvent Screening : Polar solvents (DMSO-d₆) may stabilize specific tautomers.
- 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish stereoisomers .
Q. What crystallographic strategies are recommended for resolving the 3D structure?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXD (for phase solving) is ideal. Key steps:
- Crystal Growth : Slow evaporation from ethyl acetate/petroleum ether mixtures.
- Data Collection : High-resolution (<1.0 Å) datasets reduce twinning errors.
- Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<5%) .
Q. Which computational methods are suitable for modeling electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- Molecular Docking : If bioactive, use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with pyrazolidine-binding sites).
- Crystallographic Software Integration : SHELXPRO can interface with quantum mechanics suites for charge density analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Contradictions often arise from impurities or polymorphic forms. Solutions include:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure phases.
- DSC/TGA : Verify thermal stability and polymorphism.
- Cross-Validation : Compare IR/NMR with synthesized analogs (e.g., 4-methoxy derivatives) to identify substituent effects .
Methodological Tables
Table 1: Key Synthetic Parameters for Pyrazolidine-Dione Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Glacial acetic acid + HCl | |
| Temperature | Reflux (~100°C) | |
| Reaction Time | 5–8 hours | |
| Purification | Column chromatography (4:1 PE/EA) |
Table 2: Critical Spectroscopic Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 3.11–3.80 ppm (pyrazolidine Hs) | |
| FT-IR | 1680–1690 cm⁻¹ (C=O stretch) | |
| EIMS | Base peak at m/z = [M]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
